Benzomorphan

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

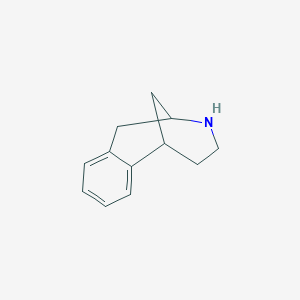

Benzomorphan (2,6-methano-3-benzazocine) is a highly versatile, rigid bicyclic chemical scaffold derived from the structural simplification of the morphinan skeleton via the removal of the C-ring [1]. In pharmaceutical procurement and medicinal chemistry, the benzomorphan nucleus is prized as a primary building block for synthesizing a vast array of central nervous system (CNS) active agents, including opioid receptor ligands, sigma-1 (σ1) receptor modulators, and NMDA receptor antagonists [2]. By providing a rigid backbone that accurately mimics the Tyr1 residue of endogenous opioid peptides, the benzomorphan scaffold allows chemists to achieve high receptor binding affinities while requiring fewer synthetic steps than fully intact morphinan or epoxymorphinan precursors[2].

References

- [1] Pasternak, G. W., & Pan, Y. X. (2013). Mu Opioids and Their Receptors: Evolution of a Concept. Pharmacological Reviews, 65(4), 1257-1317.

- [2] Pasquinucci, L., et al. (2018). Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review. European Journal of Medicinal Chemistry, 148, 436-454.

Substituting the benzomorphan scaffold with more complex morphinans or simpler phenylpiperidines fundamentally alters both synthetic processability and downstream pharmacological profiles[1]. Morphinan precursors, which retain the C-ring, present greater stereochemical complexity and synthetic hurdles, limiting late-stage functionalization and increasing manufacturing costs. Conversely, highly simplified acyclic or phenylpiperidine scaffolds (e.g., meperidine derivatives) often suffer from excessive conformational flexibility, which can lead to off-target toxicity (such as normeperidine-induced seizures) and a heavy bias toward pure mu-opioid receptor (MOR) agonism with high addiction liability [1]. The benzomorphan nucleus strikes an optimal balance, offering the rigid pharmacophore necessary for high-affinity, selective receptor binding without the synthetic burden of the complete opiate alkaloid ring system[2].

References

- [1] Pasternak, G. W., & Pan, Y. X. (2013). Mu Opioids and Their Receptors: Evolution of a Concept. Pharmacological Reviews, 65(4), 1257-1317.

- [2] Pasquinucci, L., et al. (2018). Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review. European Journal of Medicinal Chemistry, 148, 436-454.

Subnanomolar Receptor Potency via N-Substituent Modification

The benzomorphan scaffold allows for dramatic tuning of receptor potency through straightforward N-alkylation or substitution, achieving affinities that rival or exceed natural opiates. For example, the synthesis of N-phenethylnormetazocine derivatives (a benzomorphan subclass) bearing a para-OH or ortho-F substituent on the aromatic ring yields compounds with subnanomolar potency at the mu-opioid receptor (MOR) [1]. Specifically, the para-OH and ortho-F derivatives demonstrated in vitro EC50 values of 0.13 nM and 0.20 nM, respectively [1]. When compared to the baseline natural product morphine, these functionalized benzomorphans are approximately 30 to 40 times more potent [1].

| Evidence Dimension | Mu-opioid receptor (MOR) in vitro potency (EC50) |

| Target Compound Data | Benzomorphan derivatives (para-OH and ortho-F N-phenethylnormetazocine): EC50 = 0.13 - 0.20 nM |

| Comparator Or Baseline | Morphine (baseline natural opiate) |

| Quantified Difference | 30 to 40-fold higher potency for the benzomorphan derivatives |

| Conditions | In vitro functional efficacy assays for MOR agonism |

Procuring the benzomorphan core enables the synthesis of highly potent analgesics with significantly lower dose requirements than traditional morphine-based derivatives.

Enantiomeric Divergence for Target Specificity (Opioid vs. Sigma/NMDA)

A unique procurement advantage of the benzomorphan scaffold is its stereochemical divergence, allowing a single core structure to yield entirely different therapeutic classes based on the isolated enantiomer [1]. The levorotatory (-)-enantiomers (e.g., (-)-SKF-10,047) exhibit high affinity for opioid receptors, with the mu-opioid receptor affinity being nearly 2000 times higher than for the NMDA site[1]. In stark contrast, the dextrorotatory (+)-enantiomers lose opioid activity but gain nanomolar binding affinity for the sigma-1 (σ1) receptor and act as noncompetitive antagonists at the NMDA receptor-channel complex [2]. This predictable enantio-divergence is not as cleanly exploitable in simpler phenylpiperidines.

| Evidence Dimension | Receptor target selectivity based on stereochemistry |

| Target Compound Data | (-)-Benzomorphan enantiomers (opioid affinity ~2000x > NMDA); (+)-Benzomorphan enantiomers (nanomolar sigma-1/NMDA affinity) |

| Comparator Or Baseline | Phenylpiperidine scaffolds (lack this specific dual-target enantio-divergence) |

| Quantified Difference | ~2000-fold shift in receptor selectivity simply by resolving enantiomers |

| Conditions | Radioligand binding assays for opioid, NMDA, and sigma-1 receptors |

Buyers can procure a single racemic benzomorphan precursor to feed two entirely distinct drug discovery pipelines (analgesics vs. neuroprotectants/antivirals).

Structural Simplification and C-Ring Deletion for Synthetic Efficiency

The benzomorphan nucleus is specifically designed to bypass the synthetic bottlenecks associated with the full morphinan skeleton[1]. By eliminating the morphinan C-ring, the benzomorphan scaffold reduces the number of contiguous stereocenters and simplifies the rigid tetracyclic framework into a more manageable tricyclic system [1]. Despite this structural reduction, the critical pharmacophore—comprising the aromatic ring, the basic nitrogen, and the morphan segment—is preserved [1]. This allows for rapid late-stage diversification, such as the synthesis of dual-target MOR/DOR ligands (e.g., LP1 and LP2), which are highly effective in neuropathic pain models [2]. The reduced steric hindrance also facilitates higher-yielding cross-coupling and N-alkylation reactions compared to heavily substituted morphinans [2].

| Evidence Dimension | Structural complexity and late-stage functionalization |

| Target Compound Data | Benzomorphan scaffold (tricyclic, absent C-ring, highly accessible basic nitrogen) |

| Comparator Or Baseline | Morphinan scaffold (tetracyclic, intact C-ring, higher steric hindrance) |

| Quantified Difference | Elimination of one structural ring (C-ring) and associated stereocenters while maintaining nanomolar target affinity |

| Conditions | Medicinal chemistry library synthesis and SAR optimization |

Utilizing the benzomorphan scaffold lowers the cost of goods and accelerates cycle times in library synthesis compared to using complex morphinan precursors.

Development of Non-Addictive Analgesics (Kappa Agonists / Mixed Modulators)

Because the benzomorphan scaffold readily yields compounds with high kappa-opioid receptor affinity and mixed mu-opioid antagonism, it is the premier starting material for developing analgesics with lower addiction liability than traditional morphinans or phenylpiperidines[1].

Synthesis of Dual-Target Opioid Ligands (MOR/DOR)

The accessible basic nitrogen on the benzomorphan core allows for precise N-substituent modifications, enabling the synthesis of advanced dual-target MOR/DOR agonists (such as LP1 and LP2) that are highly effective in treating persistent inflammatory and neuropathic pain[1].

Sigma-1 Receptor Probe and Antiviral Drug Discovery

By utilizing the dextrorotatory (+)-enantiomers of the benzomorphan scaffold, researchers can completely bypass opioid activity to selectively target sigma-1 receptors, making this compound class ideal for developing neuroprotective agents, tumor proliferation inhibitors, and broad-spectrum antivirals[2].

References

- [1] Pasquinucci, L., et al. (2018). Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review. European Journal of Medicinal Chemistry, 148, 436-454.

- [2] Pasquinucci, L., et al. (2018). Benzomorphan skeleton, a versatile scaffold for different targets: A comprehensive review. European Journal of Medicinal Chemistry, 155, 492-502.